molecular formula C16H18N2O5 B2894359 methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 521096-33-3

methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate

Cat. No. B2894359
CAS RN: 521096-33-3
M. Wt: 318.329
InChI Key: MCLSIRVYRZFQHW-SNVBAGLBSA-N
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Description

The molecule contains several functional groups including a benzyloxy carbonyl group, an amino group, a methyl group, and an oxazole ring. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring (oxazole). The stereochemistry at the chiral center (indicated by the (1R) designation) will also play a significant role in its chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, the carbonyl group in nucleophilic addition or substitution reactions, and the oxazole ring in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the carbonyl and amino groups could enhance its solubility in polar solvents .

Scientific Research Applications

Enantioselective Synthesis

One study detailed the enantioselective synthesis of a structurally similar compound, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, using a Pd-catalyzed amide coupling followed by bromination and cyclization. This method provides high optical purity and serves as a potential approach for preparing macrocyclic azole peptides without racemization, highlighting the compound's role in synthesizing biologically active molecules (Magata et al., 2017).

Chiral Glycine Synthon

Another research focused on the synthesis of (2S,4R)-2-ethoxycarbonyl-4-phenyl-1,3-oxazolidine, a chiral glycine synthon, from a reaction involving a similar oxazole derivative. This synthon was used to prepare enantiomerically pure ethyl α-amino carboxylates, demonstrating the compound's application in asymmetric synthesis and the production of optically active amino acids (Andrés et al., 1992).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of novel 2-substituted benzoxazole derivatives, starting from methyl 2-substituted benzoxazole-5-carboxylate, highlights the potential of these compounds in developing new antimicrobials. The synthesized benzoxazole derivatives showed promising antimicrobial properties, indicating the utility of the core structure in drug discovery (Balaswamy et al., 2012).

Material Science

In material science, the related compound ethyl 2-amino-4-methylthiazole-5-carboxylate underwent modifications and was subjected to antimicrobial studies, showcasing the adaptability of such structures in creating materials with specific biological properties. The structure-activity relationship was explored through 3D-QSAR analysis, providing insights into the molecular basis of their antimicrobial action (Desai et al., 2019).

Synthesis of Macrolides

Research into the photooxygenation of oxazoles, including those similar to the query compound, for synthesizing recifeiolide and curvularin macrolides demonstrates the utility of these structures in complex organic synthesis. Oxazoles act as activated carboxylic acid equivalents, facilitating the construction of macrocyclic frameworks (Wasserman et al., 1981).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context, such as its use in a biological or chemical system .

Future Directions

Future research could focus on elucidating the synthesis, reactivity, and potential applications of this compound. Given its complex structure, it might be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

methyl 5-methyl-2-[(1R)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-10(14-18-13(11(2)23-14)15(19)21-3)17-16(20)22-9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,17,20)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLSIRVYRZFQHW-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H](C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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